2-Ethyl-3-oxobutyryl Coenzyme A
Description
2-Ethyl-3-oxobutyryl Coenzyme A (CAS: 101317-78-6; TRC E925355) is a specialized acyl-CoA derivative characterized by a branched ethyl group at the C2 position and a ketone moiety at C3. The ethyl substitution may confer unique steric or electronic properties, affecting interactions with CoA-dependent enzymes such as dehydrogenases or transferases .
Properties
Molecular Formula |
C₂₇H₄₄N₇O₁₈P₃S |
|---|---|
Molecular Weight |
879.66 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Insights :
- The C3 ketone group contrasts with the hydroxyl group in (S)-3-Hydroxybutyryl-CoA, altering redox reactivity. The latter is a key intermediate in ketone body metabolism and is efficiently processed by L-3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) .
Enzymatic Interactions
- (S)-3-Hydroxybutyryl-CoA : Demonstrates high substrate specificity for mitochondrial dehydrogenases in fatty acid oxidation, with chain-length-dependent activity (optimal for C4 substrates) .
- 2-Ethyl-3-oxobutyryl CoA: Limited direct data, but branched-chain acyl-CoAs are typically poor substrates for β-oxidation enzymes. Its ketone group may instead favor transamination or non-canonical pathways.
Physicochemical Properties
- Solubility : Branched-chain CoA esters like 2-Ethyl-3-oxobutyryl CoA may exhibit lower aqueous solubility compared to linear analogs due to increased hydrophobicity.
- Stability : The ketone group at C3 could render it prone to nucleophilic attacks, reducing stability under alkaline conditions compared to hydroxyacyl-CoAs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
